molecular formula C13H16N4O4 B2510357 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034427-55-7

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2510357
CAS No.: 2034427-55-7
M. Wt: 292.295
InChI Key: FOHUWNUZNYUZPG-UHFFFAOYSA-N
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Description

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Coupling of the oxazole and piperidine rings: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Formation of the imidazolidine-2,4-dione moiety: This can be achieved through the cyclization of urea derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The imidazolidine-2,4-dione moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under high pressure.

    Substitution: NaH in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of oxazole N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of alkylated imidazolidine-2,4-dione derivatives.

Scientific Research Applications

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties. This unique structure allows for diverse applications and interactions that are not commonly found in other compounds.

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-8-6-10(15-21-8)12(19)16-4-2-9(3-5-16)17-11(18)7-14-13(17)20/h6,9H,2-5,7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHUWNUZNYUZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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